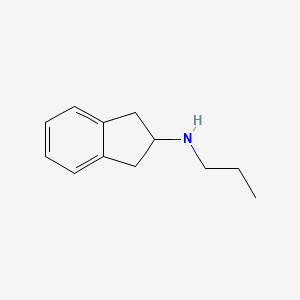

N-propyl-2,3-dihydro-1H-inden-2-amine

Description

N-Propyl-2,3-dihydro-1H-inden-2-amine is a secondary amine featuring a bicyclic indane core with a propyl substituent on the amine group. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing fluorescent ligands for dopamine D2/D3 receptors . Its rigid indane scaffold enhances binding affinity and selectivity, making it a versatile building block for neuropharmacological probes.

Properties

IUPAC Name |

N-propyl-2,3-dihydro-1H-inden-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-2-7-13-12-8-10-5-3-4-6-11(10)9-12/h3-6,12-13H,2,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYJSAKGCKMRLQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CC2=CC=CC=C2C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propyl-2,3-dihydro-1H-inden-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of stoichiometric azobisisobutyronitrile (AIBN) and excess aqueous hypophosphorous acid (H₃PO₂) under reflux in 1-propanol. This reaction consistently yields the corresponding indole derivative in a 40-50% yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-propyl-2,3-dihydro-1H-inden-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into more saturated amines.

Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted indene derivatives, which can be further utilized in different chemical syntheses.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

N-propyl-2,3-dihydro-1H-inden-2-amine serves as a critical building block in the synthesis of more complex organic molecules. Its reactivity enables it to participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution, facilitating the creation of substituted indene derivatives that are useful in further chemical syntheses.

Mechanism of Action

The compound can act as a ligand, binding to specific receptors and modulating their activity through signal transduction pathways essential for cellular communication. This property makes it a valuable target for research into its interactions with biological systems.

Biological Applications

Therapeutic Potential

Research indicates that this compound exhibits significant biological activity, particularly in the context of neurological disorders. Its dopaminergic activity suggests potential applications in treating conditions such as Parkinson's disease. Studies have focused on its interaction with neurotransmitter systems, indicating its candidacy for further pharmacological exploration .

Receptor Binding Studies

The compound has been studied for its role as a ligand in receptor binding studies. Its ability to interact with various biological receptors may lead to insights into its effects on different biological pathways, making it a subject of interest in drug discovery and development .

Industrial Applications

Material Production

In industrial settings, this compound is utilized in the production of advanced materials such as polymers and catalysts. The compound's unique chemical properties allow it to be integrated into various manufacturing processes that require high-performance materials .

Case Study: Parkinson's Disease Research

A notable application of this compound is its investigation as an intermediate in the synthesis of rasagiline, an irreversible monoamine oxidase-B (MAO-B) inhibitor used to treat Parkinson's disease. The synthesis involves reducing 2,3-dihydro-1H-indene derivatives to yield the desired amine compound, highlighting its importance in developing therapeutic agents .

Recent studies have explored the compound's potential as a selective discoidin domain receptor 1 (DDR1) inhibitor. Compounds based on similar structures have shown promising results in inhibiting cancer cell signaling pathways, suggesting that this compound may also exhibit similar anti-cancer properties .

Mechanism of Action

The mechanism of action of N-propyl-2,3-dihydro-1H-inden-2-amine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors and modulating their activity. The pathways involved in its action include signal transduction pathways that are crucial for cellular communication and function.

Comparison with Similar Compounds

Structural and Functional Modifications

The pharmacological and physicochemical properties of aminoindane derivatives are heavily influenced by substituents on the indane ring and the amine group. Below is a comparative analysis of key analogs:

Table 1: Key Analogs of N-Propyl-2,3-dihydro-1H-inden-2-amine

Pharmacological and Physicochemical Properties

- N-Propyl vs. NM-2-AI is associated with psychoactive effects, including mood modulation and anti-cognitive properties, as observed in synthetic aminoindanes .

Electron-Withdrawing Substituents (e.g., Methylsulfonyl):

The 5-methylsulfonyl derivative exhibits improved stability and enzyme inhibitory activity against Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), with an IC50 of 0.12 µM . This highlights the role of electron-withdrawing groups in enhancing target engagement.Aryl Modifications (e.g., 5,6-Dimethoxy):

PNU 99194A’s dimethoxy groups may enhance π-π stacking interactions with aromatic residues in CNS receptors, though its exact pharmacological profile remains underexplored .- Psychoactive Derivatives (e.g., 5-APDI): 5-APDI’s 2-aminopropyl chain mimics amphetamine-like structures, contributing to its stimulant effects.

Biological Activity

N-propyl-2,3-dihydro-1H-inden-2-amine is a bicyclic compound characterized by its unique indene core and propyl amine substituent. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activity, particularly in relation to neurological disorders.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₇N

- Molecular Weight : Approximately 171.24 g/mol

- Structure : The compound features an indane ring system, which is crucial for its interaction with biological targets.

This compound acts primarily as a ligand for neurotransmitter receptors. Its mechanism of action involves:

- Binding to Dopamine Receptors : The compound has shown affinity for dopamine D2 and D3 receptors, which are significant targets in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Binding affinities reported include values as low as 0.29 nM for D3 receptors, indicating strong interactions .

- Modulation of Signal Transduction Pathways : Upon binding to these receptors, this compound modulates various signal transduction pathways essential for cellular communication and function .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Dopaminergic Activity : The compound has been studied for its dopaminergic effects, making it a candidate for further pharmacological studies targeting Parkinson's disease.

- Receptor Binding Studies : It has been utilized in receptor binding assays to explore its potential as a therapeutic agent. For instance, dansyl-labeled derivatives of the compound have been developed to visualize receptor interactions in living cells .

- Potential Therapeutic Applications : Ongoing research is investigating its role in developing new pharmaceuticals aimed at treating neurodegenerative diseases and psychiatric disorders .

Study on Receptor Affinities

A study conducted on various fluorescent ligands derived from this compound demonstrated significant binding affinities to dopamine receptors. The findings suggest that modifications to the compound can enhance selectivity and efficacy against specific receptor subtypes:

| Ligand Type | Binding Affinity (nM) | Receptor Target |

|---|---|---|

| Dansyl-labeled ligand | 0.44 | D2R |

| Dansyl-labeled ligand | 0.29 | D3R |

These results indicate that structural modifications can lead to improved receptor targeting, which is essential for drug development.

In Vivo Studies

In vivo pharmacokinetic studies have also been conducted to assess the therapeutic potential of N-propyl-2,3-dihydro-1H-inden-2-amines and their derivatives. For example, one derivative demonstrated an oral bioavailability of 89.9% with favorable pharmacokinetic parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.